

Application Notes and Protocols for Radiolabeling with Lutetium-177

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Compound of Interest

Compound Name: RV01

Cat. No.: B2364908

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Introduction

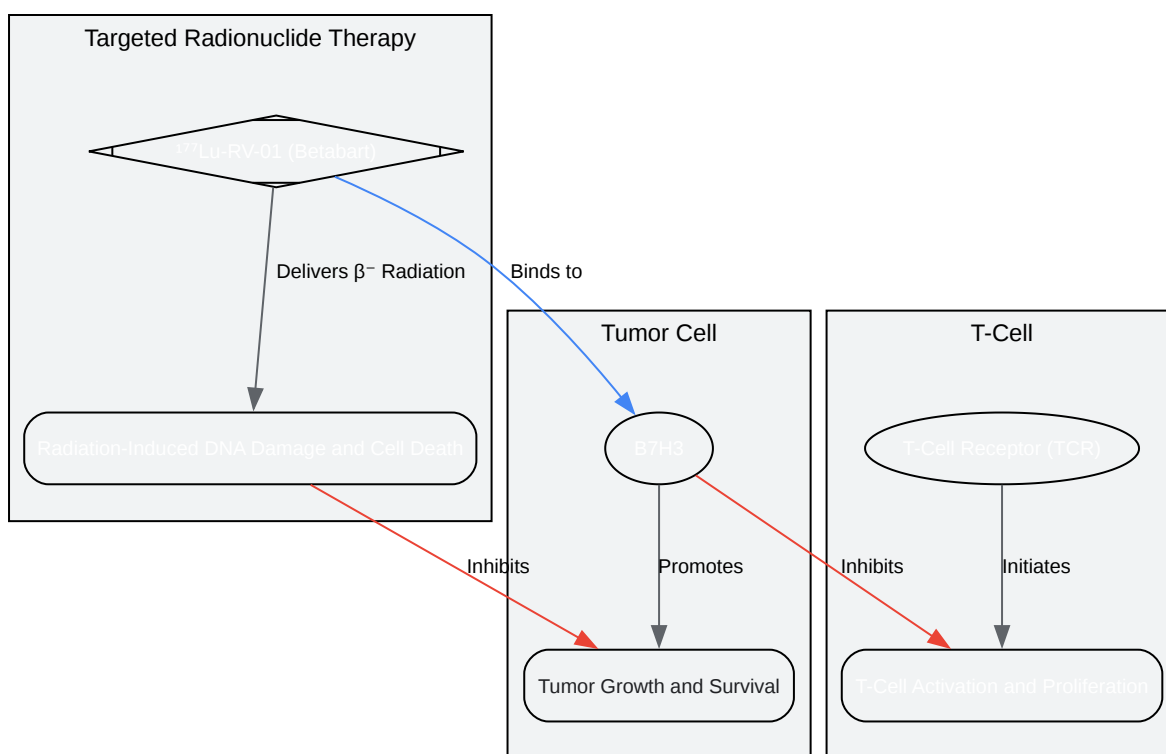
Lutetium-177 (^{177}Lu) is a therapeutic radionuclide of significant interest in the development of radiopharmaceuticals for targeted cancer therapy. Its favorable decay characteristics, including a moderate-energy beta emission for therapy and gamma emissions suitable for imaging, make it an ideal candidate for peptide receptor radionuclide therapy (PRRT). This document provides detailed application notes and protocols for the labeling of a DOTA-conjugated peptide, herein referred to as **RV01**-peptide, with Lutetium-177.

It is important to clarify that the designation "RV-01" (also known as Betabart) in recent clinical development refers to a Lutetium-177 labeled monoclonal antibody targeting the B7H3 immune checkpoint molecule, not a peptide.^{[1][2][3]} An Investigational New Drug (IND) application for RV-01 has been cleared by the U.S. Food and Drug Administration (FDA) for a first-in-human Phase 1 clinical trial anticipated to commence in the fourth quarter of 2025.^{[1][2][3]}

The following protocols are therefore provided as a general guideline for the radiolabeling of a hypothetical DOTA-conjugated peptide, which we will refer to as "**RV01**-peptide" for illustrative purposes. These methods are based on established procedures for labeling DOTA-conjugated peptides with Lutetium-177.

Signaling Pathway of B7H3: The Target of the Monoclonal Antibody RV-01

The actual therapeutic agent RV-01 targets the B7H3 immune checkpoint molecule, which is overexpressed in a variety of solid tumors and is associated with poor prognosis.[1][2] B7H3 is involved in the negative regulation of T-cell mediated anti-tumor immunity. The binding of ^{177}Lu -RV-01 to B7H3 on cancer cells is designed to deliver a cytotoxic radiation dose directly to the tumor.



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B7H3 signaling and therapeutic intervention.

Experimental Protocols

Radiolabeling of RV01-peptide with Lutetium-177

This protocol outlines the direct radiolabeling of a DOTA-conjugated peptide (**RV01**-peptide) with $^{177}\text{LuCl}_3$.

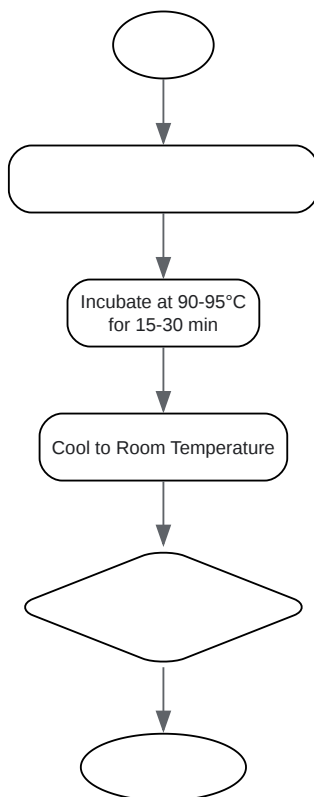
Materials:

- DOTA-**RV01**-peptide precursor
- $^{177}\text{LuCl}_3$ solution in HCl
- Sodium acetate buffer (0.5 M, pH 5.0)
- Gentisic acid
- Ascorbic acid
- Sterile, pyrogen-free water for injection
- Sterile reaction vial
- Heating block or water bath
- Dose calibrator

Procedure:

- In a sterile reaction vial, add the required volume of DOTA-**RV01**-peptide precursor.
- Add sodium acetate buffer to adjust the pH of the reaction mixture to between 4.5 and 5.5.
- Add gentisic acid and ascorbic acid as radical scavengers to minimize radiolysis.
- Carefully add the desired activity of $^{177}\text{LuCl}_3$ solution to the reaction vial.
- Gently mix the contents of the vial.
- Incubate the reaction mixture at 90-95°C for 15-30 minutes.
- After incubation, allow the vial to cool to room temperature.

- Measure the total activity of the final product using a dose calibrator.



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Workflow for ¹⁷⁷Lu-RV01-peptide labeling.

Quality Control of ¹⁷⁷Lu-RV01-peptide

a) Radiochemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

- HPLC system with a radioactivity detector
- Reversed-phase C18 column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Gradient elution

Procedure:

- Set up the HPLC system with the specified column and mobile phases.
- Inject a small aliquot of the ^{177}Lu -**RV01**-peptide solution.
- Run a gradient elution to separate the labeled peptide from free ^{177}Lu and other impurities.
- The radioactivity detector will measure the distribution of radioactivity.
- Calculate the radiochemical purity by integrating the peak areas corresponding to the labeled peptide and any impurities.

b) Radiochemical Purity Determination by Thin-Layer Chromatography (TLC)

Materials:

- ITLC-SG strips
- Mobile Phase: 0.1 M sodium citrate buffer, pH 5.0

Procedure:

- Spot a small amount of the ^{177}Lu -**RV01**-peptide solution onto an ITLC-SG strip.
- Develop the strip in a chromatography tank containing the mobile phase.
- In this system, free ^{177}Lu will migrate with the solvent front, while the labeled peptide will remain at the origin.
- After development, cut the strip into two halves (origin and solvent front) and measure the radioactivity of each part using a gamma counter.
- Calculate the radiochemical purity.

In Vitro Stability Studies

a) Stability in Saline

- Dilute the ^{177}Lu -**RV01**-peptide with sterile saline to a final concentration suitable for administration.
- Incubate the solution at room temperature.
- At various time points (e.g., 1, 4, 24, 48, and 72 hours), take an aliquot and determine the radiochemical purity using HPLC or TLC as described above.

b) Stability in Human Serum

- Add a small volume of ^{177}Lu -**RV01**-peptide to a vial containing fresh human serum.
- Incubate the mixture at 37°C.
- At various time points, precipitate the serum proteins by adding an equal volume of acetonitrile.
- Centrifuge the mixture to pellet the precipitated proteins.
- Analyze the supernatant for intact radiolabeled peptide using HPLC to determine the stability.

Data Presentation

The following tables summarize typical quantitative data obtained during the labeling and quality control of a ^{177}Lu -DOTA-conjugated peptide.

Table 1: Radiolabeling Efficiency and Radiochemical Purity

Parameter	Acceptance Criteria	Typical Result	Method
Radiolabeling Efficiency	> 95%	> 98%	TLC
Radiochemical Purity	> 95%	> 99%	HPLC
Free ^{177}Lu	< 2%	< 1%	HPLC/TLC

Table 2: In Vitro Stability of ^{177}Lu -RV01-peptide

Time (hours)	Radiochemical Purity in Saline (%)	Radiochemical Purity in Human Serum (%)
0	> 99	> 99
1	> 99	> 98
4	> 98	> 97
24	> 97	> 95
48	> 95	> 92
72	> 94	> 90

Conclusion

The protocols described provide a robust framework for the successful labeling of DOTA-conjugated peptides with Lutetium-177. Adherence to these methodologies, including rigorous quality control and stability testing, is crucial for the development of safe and effective radiopharmaceuticals for clinical applications. While the specific agent RV-01 is a monoclonal antibody, the principles and techniques outlined here are fundamental to the broader field of peptide receptor radionuclide therapy and can be adapted for various targeting peptides.

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References

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